(3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid
Description
(3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a diethylcarbamoyl group at the 3-position and a nitro group at the 5-position. The boronic acid (–B(OH)₂) moiety at the para position enables dynamic covalent interactions with diols, making it relevant for applications in sensors, drug design, and materials science. Its structure combines electron-withdrawing (nitro) and sterically bulky (diethylcarbamoyl) groups, which influence its Lewis acidity, binding affinity, and stability [1][2].
Boronic acids are widely used in glucose sensing, enzyme inhibition, and polymer design.
Properties
IUPAC Name |
[3-(diethylcarbamoyl)-5-nitrophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BN2O5/c1-3-13(4-2)11(15)8-5-9(12(16)17)7-10(6-8)14(18)19/h5-7,16-17H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSTYJYXCIVGHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657444 | |
| Record name | [3-(Diethylcarbamoyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-82-0 | |
| Record name | [3-(Diethylcarbamoyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
(3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid finds applications in various scientific fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be employed in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the manufacture of advanced materials and polymers.
Mechanism of Action
The mechanism by which (3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid exerts its effects involves its ability to form stable complexes with various biological targets. The boronic acid group can interact with enzymes and receptors, modulating their activity. The nitro group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs include derivatives with variations in the carbamoyl substituent, nitro group position, or additional functional groups. Key examples include:
Key Observations :
- Electron Effects: The nitro group at position 5 exerts a strong electron-withdrawing effect, stabilizing the boronate anion and lowering pKa compared to non-nitro analogs. For example, (3-Carboxy-5-nitrophenyl)boronic acid (pKa ~7–8) is more acidic than methyl-substituted analogs (pKa >8.5) [1][2].
- Steric Effects : Bulky diethylcarbamoyl and benzylcarbamoyl groups at position 3 may hinder diol binding but improve selectivity for larger biomolecules (e.g., glycoproteins) [1][14].
- Solubility : Carboxylic acid derivatives (e.g., 3-Carboxy-5-nitrophenylboronic acid) exhibit higher aqueous solubility, whereas aliphatic carbamoyl analogs (e.g., butylcarbamoyl) are more lipophilic [11][19].
Comparative Reactivity and Binding Affinity
pKa and Binding Constants :
The pKa of (3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid is expected to be lower than that of 3-AcPBA (pKa ~8.9) or 4-MCPBA (pKa ~9.2) due to the electron-withdrawing nitro group, making it more suitable for physiological applications (pH ~7.4) [1]. However, its diethylcarbamoyl group may introduce steric hindrance, reducing glucose association constants compared to smaller boronic acids like 2-fluoro-5-nitrophenylboronic acid [13][15].
Biological Activity
(3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid is a compound of increasing interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, including enzyme inhibition, antibacterial properties, and potential applications in drug development.
Chemical Structure and Properties
The compound features a boronic acid functional group attached to a nitrophenyl ring with a diethylcarbamoyl substituent. This unique structure imparts specific reactivity and biological interactions, making it a valuable subject of study.
1. Enzyme Inhibition
Boronic acids are known for their ability to interact with enzymes, particularly through reversible covalent bonding with diols. This compound has been studied for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : This compound demonstrates significant inhibition of AChE, which is crucial for neurotransmission. The inhibition mechanism involves the formation of stable complexes with the enzyme, leading to prolonged acetylcholine action in synaptic clefts .
- Butyrylcholinesterase (BChE) : It exhibits even higher inhibitory activity against BChE compared to AChE, indicating potential applications in treating conditions like Alzheimer's disease where cholinergic signaling is disrupted .
2. Antibacterial Activity
The compound has shown promising antibacterial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. In vitro studies indicate that it can inhibit bacterial growth at concentrations as low as 6.50 mg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections .
3. Antioxidant Properties
Research indicates that this compound possesses notable antioxidant activity. It can scavenge free radicals effectively, which is essential for preventing oxidative stress-related cellular damage. The antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging tests, yielding IC50 values comparable to established antioxidants .
Case Study 1: Enzyme Inhibition Profile
A study evaluated the enzyme inhibition profile of several boronic acids, including this compound. The results demonstrated:
| Enzyme | IC50 (µg/mL) |
|---|---|
| Acetylcholinesterase | 115.63 |
| Butyrylcholinesterase | 3.12 |
| Antiurease | 1.10 |
| Antithyrosinase | 11.52 |
These findings highlight the compound's potential for therapeutic applications targeting cholinergic dysfunctions and other enzyme-related disorders .
Case Study 2: Antibacterial Efficacy
In another study focusing on antibacterial efficacy, this compound was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 6.50 mg/mL |
| Staphylococcus aureus | 8.00 mg/mL |
This case study supports the compound's potential use as an antibacterial agent in clinical settings .
The mechanism of action for this compound primarily involves its ability to form reversible covalent bonds with target enzymes and other biological molecules. This interaction can lead to significant alterations in enzyme activity and cellular signaling pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
